molecular formula C15H19N3O3 B7634016 N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide

N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B7634016
M. Wt: 289.33 g/mol
InChI Key: LHGRRNWOCDHQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in the inflammatory response. It also inhibits the growth of cancer cells and has antimicrobial activity against various bacterial strains. Additionally, it has been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its wide range of potential applications. It can be used in various fields, including medicine, agriculture, and material science. Additionally, it is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of using N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to further study its potential applications in medicine, particularly in the development of new drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another direction is to investigate its potential use in agriculture, as it has been shown to have antimicrobial activity against various bacterial strains. Additionally, further research is needed to determine its mechanism of action and potential toxicity in humans.

Synthesis Methods

The synthesis of N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 2-(5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl)acetic acid with benzylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide.

Scientific Research Applications

N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential applications in medicine. It exhibits anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of new drugs. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,20-3)14-17-12(18-21-14)9-13(19)16-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGRRNWOCDHQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)CC(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide

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